3-Bromo-4-fluorothiophenol (CAS 942473-85-0) is a versatile, trifunctional halogenated thiophenol utilized as a building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a nucleophilic thiol group, a cross-coupling-ready meta-bromine atom, and an activated para-fluorine atom, this compound provides orthogonal reactivity that is essential for constructing densely substituted aryl cores [2]. Its specific structural profile makes it a critical precursor for the scalable synthesis of complex pharmaceutical intermediates, including hypoxia-inducible factor-2α (HIF-2α) antagonists, lysyl oxidase (LOX) inhibitors, and bromodomain (BET) epigenetic modulators [3].
Attempting to substitute 3-bromo-4-fluorothiophenol with simpler, lower-cost analogs like 3-bromothiophenol or 4-fluorothiophenol severely truncates synthetic optionality and process efficiency [1]. Mono-halogenated comparators lack the dual-site functionality required for sequential Suzuki-Miyaura cross-coupling and late-stage nucleophilic aromatic substitution (SNAr), forcing chemists to rely on lower-yield, de novo ring synthesis to achieve the same substitution patterns[2]. Furthermore, while 3-bromo-4-fluorobenzenesulfonyl chloride is a common class substitute, it cannot undergo direct S-alkylation or S-trifluoromethylation, making the free thiol (CAS 942473-85-0) mandatory for workflows that require the assembly of thioethers, sulfoximines, or trifluoromethyl sulfides prior to controlled sulfur oxidation [3].
In the synthesis of complex epigenetic modulators, 3-bromo-4-fluorothiophenol demonstrates high processability by undergoing direct S-alkylation. When reacted with ethyl iodide under mild basic conditions (K2CO3 in acetone), the free thiol achieves a 99% yield of the corresponding thioether in a single step[1]. In contrast, utilizing S-protected baselines like S-(3-bromo-4-fluorophenyl) ethanethioate requires an additional base-mediated deprotection step (e.g., with sodium thiomethoxide), which increases cycle time and reduces overall throughput [2].
| Evidence Dimension | S-alkylation process efficiency |
| Target Compound Data | 99% yield in a single step (direct alkylation) |
| Comparator Or Baseline | S-(3-bromo-4-fluorophenyl) ethanethioate (requires 2 steps: deprotection + alkylation) |
| Quantified Difference | Eliminates 1 synthetic step while maintaining >90% conversion efficiency. |
| Conditions | Alkylation with alkyl halides (e.g., ethyl iodide) under mild basic conditions. |
Procuring the unprotected free thiol directly improves process mass intensity (PMI) and reduces cycle times during the scale-up of pharmaceutical intermediates.
3-Bromo-4-fluorothiophenol enables a three-stage orthogonal functionalization sequence that is impossible with mono-halogenated baselines. In the development of anti-metastatic LOX inhibitors, this compound successfully underwent sequential S-arylation, SNAr displacement of the para-fluorine atom (with thiomethoxide), and Suzuki-Miyaura cross-coupling at the meta-bromine site [1]. Comparators such as 3-bromothiophenol cap at two functionalization stages because they lack the highly activated para-fluorine required for late-stage SNAr, preventing the rapid assembly of 1,4-bis-substituted aryl systems[2].
| Evidence Dimension | Orthogonal late-stage functionalization capacity |
| Target Compound Data | 3 distinct, addressable reactive sites (S-alkylation, F-SNAr, Br-coupling) |
| Comparator Or Baseline | 3-Bromothiophenol (2 addressable sites) |
| Quantified Difference | Enables 1 additional orthogonal functionalization vector, allowing direct SNAr amination/thiolation. |
| Conditions | Multistep synthesis of 1,4-bis-sulfonylphenyl aminomethylenethiophenes (AMTs). |
Procurement of this specific tri-functional scaffold is mandatory for assembling densely substituted multi-ring systems without resorting to inefficient de novo ring construction.
For the synthesis of highly electron-deficient pharmacophores, 3-bromo-4-fluorothiophenol serves as a necessary precursor for S-trifluoromethylation. When reacted with trifluoromethyl iodide (CF3I) and sodium hydride, the free thiol directly yields (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane, a critical intermediate for HIF-2α clinical candidates like PT2385 [1]. Substituting this compound with the commonly available 3-bromo-4-fluorobenzenesulfonyl chloride completely blocks this pathway, as the oxidized sulfonyl group cannot be converted into a trifluoromethyl sulfide [2].
| Evidence Dimension | Compatibility with nucleophilic S-trifluoromethylation |
| Target Compound Data | Direct conversion to (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane |
| Comparator Or Baseline | 3-Bromo-4-fluorobenzenesulfonyl chloride (incompatible with S-trifluoromethylation) |
| Quantified Difference | Provides exclusive access to the -SCF3 oxidation state, which can later be selectively oxidized to -SO2CF3. |
| Conditions | Reaction with CF3I and NaH in DMF. |
Buyers developing trifluoromethylated sulfone or sulfoximine therapeutics must source the free thiol to access the requisite intermediate oxidation state.
As the direct precursor for (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane, this compound is critical for developing clear cell renal cell carcinoma (ccRCC) therapeutics, including the clinical candidate PT2385 [1].
The compound's orthogonal reactivity allows for the construction of complex sulfoximines via S-alkylation, followed by Suzuki coupling and late-stage SNAr, essential for targeting the oligosaccharyltransferase complex [2].
Utilized to synthesize 1,4-bis-sulfonylphenyl aminomethylenethiophenes (AMTs), leveraging the thiol, fluorine, and bromine sites in a sequence of S-arylation, SNAr, and cross-coupling to build anti-metastatic agents [3].
The high-yielding S-alkylation and subsequent cross-coupling capabilities make it an ideal starting material for generating diverse libraries of epigenetic modulators targeting BRD4 [4].